1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound featuring an azetidine ring, a sulfonyl group, and a diphenylpropanone moiety
Scientific Research Applications
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the design of novel materials and catalysts.
Mechanism of Action
Target of Action
Related compounds, such as azetidin-2-ones, have been shown to target transpeptidase enzymes . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
Similar compounds, such as azetidin-2-ones, have been shown to interact with their targets by inhibiting the function of the transpeptidase enzymes . This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
Related compounds, such as azetidin-2-ones, have been shown to affect the bacterial cell-wall synthesis pathway . By inhibiting the function of transpeptidase enzymes, these compounds disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .
Result of Action
Related compounds, such as azetidin-2-ones, have been shown to cause the death of bacteria by disrupting the synthesis of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and diphenylpropanone groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples include azetidinones and sulfonyl azetidines, which share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is unique due to the combination of its azetidine ring, sulfonyl group, and diphenylpropanone moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c1-30-21-12-14-22(15-13-21)31(28,29)23-17-26(18-23)25(27)16-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAKJHIKDCMOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.